8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c9-5-1-3-8(4-2-5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGQCTGSYGGUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydantoin Ring Formation
The foundational approach involves cyclocondensation of cyclohexanone derivatives with urea or substituted ureas. For example, 1,3-diazaspiro[4.5]decane-2,4-dione (the non-aminated precursor) is synthesized via a Bucherer-Bergs reaction, where cyclohexanone reacts with urea and ammonium carbonate under acidic conditions. The spiro carbon is formed through intramolecular cyclization, yielding the hydantoin core.
Reaction Conditions :
- Reactants : Cyclohexanone (1.0 eq), urea (1.2 eq), ammonium carbonate (0.8 eq)
- Catalyst : HCl (10% v/v)
- Temperature : 80–100°C, 12–24 hours
- Yield : 65–72%
Introduction of the 8-Amino Group
To introduce the amino group at position 8, nitration followed by reduction is employed. Nitration of the spirohydantoin intermediate using fuming HNO₃ at 0–5°C produces the 8-nitro derivative, which is reduced via catalytic hydrogenation (H₂, Pd/C) to yield the target amine.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (98%), H₂SO₄ | 0–5°C, 2 h | 58 |
| Reduction | H₂ (1 atm), 10% Pd/C | RT, 6 h | 85 |
This two-step process achieves an overall yield of 49% but requires careful handling of corrosive reagents.
Multi-Component Cascade Reactions
Adaptation of the RSC Three-Component Strategy
A metal-free, three-component reaction inspired by Shafiee et al. was modified to incorporate amino precursors. The original method constructs spirooxazolone derivatives via Michael addition/lactonization/decarboxylation using 4-hydroxycoumarin and azlactones. By replacing azlactones with N-protected amino acid anhydrides, the 8-amino group is introduced during the cyclization step.
Optimized Protocol :
- Reactants : Cyclohexenone (1.0 eq), N-Boc-glycine anhydride (1.2 eq), urea (1.5 eq)
- Solvent : Propylene carbonate (green solvent)
- Temperature : 90°C, 8 hours
- Yield : 68%
Advantages :
- Atom-economical (82% atom efficiency)
- Diastereoselectivity >95:5
Electrochemical Synthesis
Anodic Oxidation for α-Amino Nitrile Formation
The electrochemical method described by ACS enables the synthesis of α-amino nitriles, which serve as precursors for spiro compounds. Electrosynthesis of 4-piperidone derivatives (e.g., compound 6 in) at the anode provides a stereocontrolled route. Subsequent alkylation and decyanation yield the spiro framework with an amino group.
Electrochemical Parameters :
Limitations :
- Requires specialized equipment
- Scalability challenges
Bromination-Amination Sequential Strategy
Halogenation Followed by Nucleophilic Substitution
A patent-derived approach brominates 1,3-diazaspiro[4.5]decane-2,4-dione at position 8 using N-bromosuccinimide (NBS) under radical initiation. The bromo intermediate undergoes amination with aqueous ammonia under high-pressure conditions.
Reaction Sequence :
- Bromination :
- NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 6 h → 89% yield
- Amination :
- NH₃ (7.0 eq), CuI catalyst, 100°C, 12 h → 76% yield
Modified Chinese Patent Synthesis
Direct Amination via Ammonium Carbonate
The method from CN110818712A was adapted by replacing 2-(ethylamino)acetaldehyde with ammonia gas during the intermediate reaction. Ammonium carbonate acts as both a base and ammonia source, directly introducing the amino group.
Revised Protocol :
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Diethyl oxalate, urea, Na, NH₄HCO₃ | 80°C, 4 h | 70 |
| 2 | HCl (conc.), 2-aminoacetaldehyde | RT, 2 h | 85 |
| 3 | K₃[Fe(CN)₆], NH₃ gas | 60°C, 5 h | 63 |
Comparative Analysis of Methods
| Method | Overall Yield (%) | Scalability | Green Metrics | Stereocontrol |
|---|---|---|---|---|
| Cyclocondensation | 49 | Moderate | Low | Moderate |
| Multi-Component | 68 | High | High | High |
| Electrochemical | 54 | Low | Moderate | High |
| Bromination-Amination | 68 | High | Low | Low |
| Patent Modification | 38 | Moderate | Moderate | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of certain neurotransmitter receptors or ion channels, thereby stabilizing neuronal activity and preventing seizures. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Substituent Variations at Position 8
The biological and chemical properties of spirohydantoins are highly sensitive to substitutions at position 8. Key examples include:
Key Findings :
- The phenyl substituent enhances binding to serotonin receptors, likely due to π-π interactions with aromatic residues in the 5-HT2A receptor .
- The methyl group improves metabolic stability and bioavailability, as seen in antidiabetic studies where 8-methyl analogs reduced blood glucose levels by 30–40% in vivo .
Modifications in the Spirocyclic Framework
Alterations in ring size or heteroatom composition significantly impact functionality:
Key Findings :
- Ring-expanded analogs (e.g., 6,9-diaza) exhibit anticonvulsant effects comparable to phenytoin, likely due to improved blood-brain barrier penetration .
- Oxygen-containing spirocycles (e.g., 8-oxa) display reduced basicity and increased polarity, making them suitable for agrochemical and material science applications .
Functional Group Additions at Position 3
Sulfonyl and alkyl groups at position 3 modulate receptor affinity and selectivity:
Biological Activity
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a unique spirocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention for its potential applications as an anticonvulsant agent and its interactions with neuronal signaling pathways.
Chemical Structure and Properties
The compound features a distinctive spirocyclic structure, characterized by a spiro linkage between a diazaspirodecane and a dione moiety. This structural configuration contributes to its unique chemical properties and biological activities.
Anticonvulsant Activity
Research indicates that this compound exhibits notable anticonvulsant properties. It interacts with voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons. By modulating these channels, the compound can reduce neuronal excitability and subsequently decrease the frequency and severity of seizures in animal models.
The mechanism through which this compound exerts its effects involves several biochemical pathways:
- Ion Channel Modulation : The compound inhibits voltage-gated sodium channels, leading to decreased neuronal excitability.
- Neurotransmitter Interaction : It may also influence neurotransmitter receptors, stabilizing neuronal activity and preventing seizure occurrences.
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical models:
- Animal Model Studies : In various animal models of epilepsy, treatment with this compound resulted in a significant reduction in seizure frequency and severity compared to control groups.
- Cellular Studies : In vitro studies showed that the compound affects ion channel activity in neuronal cell lines, supporting its role as an anticonvulsant agent.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Anticonvulsant | Reduced seizure frequency and severity | |
| Ion Channel Modulation | Inhibition of voltage-gated sodium channels | |
| Neurotransmitter Interaction | Stabilization of neuronal activity |
Comparison with Similar Compounds
This compound can be compared with other diazaspiro compounds to highlight its unique properties:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione | Methoxy substitution alters reactivity | Variable |
| 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione | Benzene ring fused to core | Potentially similar |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
